molecular formula C19H20ClN5O2 B2986200 2-(4-chlorophenoxy)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1797535-13-7

2-(4-chlorophenoxy)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2986200
CAS RN: 1797535-13-7
M. Wt: 385.85
InChI Key: VCHPPPZZLTXNED-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Potential Pesticidal Applications

Research has explored the characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the compound , for potential pesticidal applications. These derivatives have been examined through X-ray powder diffraction, highlighting their structural properties and potential as pesticides. The study presents experimental and calculated data, including peak positions, relative peak intensities, and unit-cell parameters, providing a foundation for further exploration of these compounds in pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis and Characterization of Derivatives

The synthesis of novel compounds bearing the N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety, which shares structural similarities with the compound of interest, has been detailed in recent studies. These research efforts focus on creating diverse derivatives through various chemical reactions, providing insights into the synthetic routes and structural characterization of these compounds. This work lays the groundwork for further investigation into the applications of such derivatives in scientific research (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).

Antimicrobial and Antibacterial Potentials

The exploration of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials highlights the relevance of such compounds in combating microbial infections. By synthesizing and evaluating these derivatives' effects on various bacterial strains, research has identified promising candidates for further development as antimicrobial agents. This investigation supports the potential of acetamide derivatives, related to the compound , in the development of new antibacterial drugs (Iqbal, Jamal, Iqbal, Afreen, Ahmed Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c20-15-1-3-16(4-2-15)27-13-18(26)24-12-14-5-9-25(10-6-14)19-17(11-21)22-7-8-23-19/h1-4,7-8,14H,5-6,9-10,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHPPPZZLTXNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide

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